molecular formula C17H20N4O B1627175 3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol CAS No. 893613-29-1

3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol

Cat. No.: B1627175
CAS No.: 893613-29-1
M. Wt: 296.37 g/mol
InChI Key: QLBTXEGUCKVMBQ-UHFFFAOYSA-N
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Description

3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents. The presence of the dimethylamino group and the propanol side chain further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Propanol Side Chain: This can be done through alkylation reactions using propanol derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the dimethylamino group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced heterocycles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Comparison: Compared to similar compounds, 3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol is unique due to the presence of the dimethylamino group and the propanol side chain, which enhance its chemical reactivity and biological activity. These structural features may confer distinct pharmacological properties, making it a valuable scaffold for drug development.

Properties

IUPAC Name

3-[2-[4-(dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-20(2)15-7-5-14(6-8-15)16-10-17-18-11-13(4-3-9-22)12-21(17)19-16/h5-8,10-12,22H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBTXEGUCKVMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587542
Record name 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-29-1
Record name 3-{2-[4-(Dimethylamino)phenyl]pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 3
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 4
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 5
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol
Reactant of Route 6
3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol

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